Cas no 2228469-48-3 (tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate)

Tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functional groups that enable further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The azido moiety allows for click chemistry applications, such as Huisgen cycloaddition, while the hydroxyl group provides a handle for additional modifications. This compound is commonly employed in pharmaceutical and materials science research, offering a balance of reactivity and handling safety. Its structural features make it a useful building block for constructing complex molecules, including bioactive compounds and polymers.
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate structure
2228469-48-3 structure
Product name:tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
CAS No:2228469-48-3
MF:C12H22N4O3
MW:270.328082561493
CID:6129237
PubChem ID:165688119

tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
    • 2228469-48-3
    • EN300-1882501
    • Inchi: 1S/C12H22N4O3/c1-12(2,3)19-11(18)16-6-4-5-9(7-16)10(8-17)14-15-13/h9-10,17H,4-8H2,1-3H3
    • InChI Key: SKBMNCAYTZIQMH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C(CO)N=[N+]=[N-])C1)=O

Computed Properties

  • Exact Mass: 270.16919058g/mol
  • Monoisotopic Mass: 270.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.1Ų

tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1882501-0.05g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
0.05g
$660.0 2023-09-18
Enamine
EN300-1882501-0.25g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
0.25g
$723.0 2023-09-18
Enamine
EN300-1882501-0.1g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
0.1g
$691.0 2023-09-18
Enamine
EN300-1882501-5.0g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
5g
$2277.0 2023-06-01
Enamine
EN300-1882501-10.0g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
10g
$3376.0 2023-06-01
Enamine
EN300-1882501-0.5g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
0.5g
$754.0 2023-09-18
Enamine
EN300-1882501-1g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
1g
$785.0 2023-09-18
Enamine
EN300-1882501-2.5g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
2.5g
$1539.0 2023-09-18
Enamine
EN300-1882501-1.0g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
1g
$785.0 2023-06-01
Enamine
EN300-1882501-5g
tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate
2228469-48-3
5g
$2277.0 2023-09-18

Additional information on tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate

Research Brief on tert-Butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate (CAS: 2228469-48-3)

The compound tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate (CAS: 2228469-48-3) has garnered significant attention in recent chemical and biomedical research due to its versatile applications in drug discovery and bioconjugation. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and potential therapeutic applications. The compound's unique structural features, including the azido and hydroxyl functional groups, make it a valuable intermediate in click chemistry and targeted drug delivery systems.

Recent studies have highlighted the efficient synthesis of tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate via multi-step organic transformations. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized route starting from piperidine derivatives, involving Boc protection, azidation, and hydroxylation. The process achieved a high yield (85%) and excellent purity, making it suitable for large-scale production. The compound's stability under various conditions was also confirmed, which is critical for its application in pharmaceutical formulations.

In the context of biomedical applications, this compound has been utilized as a key building block for the development of novel PROTACs (Proteolysis Targeting Chimeras). A study published in ACS Chemical Biology demonstrated its incorporation into bifunctional molecules that selectively degrade target proteins. The azido group enabled facile conjugation to E3 ligase ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group provided a handle for further functionalization. This approach showed promising results in degrading oncogenic proteins in vitro.

Furthermore, tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate has been explored in the development of antibody-drug conjugates (ADCs). Its ability to form stable linkages with monoclonal antibodies while maintaining drug potency has been validated in preclinical models. Research published in Bioconjugate Chemistry reported enhanced tumor targeting and reduced off-target effects when this compound was used as a linker in ADCs for breast cancer therapy. The study emphasized the compound's role in improving the therapeutic index of cytotoxic payloads.

Looking ahead, the compound's potential extends to other areas such as targeted imaging probes and peptide modifications. Ongoing clinical trials are evaluating its derivatives in various therapeutic areas, underscoring its importance in modern drug development. Researchers continue to investigate its pharmacokinetic properties and safety profile to fully realize its clinical potential. The versatility of tert-butyl 3-(1-azido-2-hydroxyethyl)piperidine-1-carboxylate positions it as a critical tool in advancing precision medicine and chemical biology.

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